Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under acidic or basic conditions.
Esterification: The carboxylate ester is introduced through esterification reactions, typically using ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst like sulfuric acid.
Ethoxy Group Addition: The ethoxy group is added via an etherification reaction, often involving the reaction of an alcohol with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the benzofuran ring or the ethoxy group.
Reduction Products: Reduced forms of the benzofuran ring or the ester group.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and polymers.
Biological Studies: Explored for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ester group can play crucial roles in binding interactions, influencing the compound’s bioactivity and specificity.
Comparison with Similar Compounds
Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical properties and applications.
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate:
Ethyl 6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Similar but without the ethoxy group, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-3-25-18(23)12-27-17-10-14-16(11-15(17)22)28-20(13-8-6-5-7-9-13)19(14)21(24)26-4-2/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATNJKOJQSMGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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